Lys-Gln-Ala-Gly-Asp-Val
Description
Origin and Physiological Context of Lys-Gln-Ala-Gly-Asp-Val Sequence
The physiological relevance of the this compound sequence is intrinsically linked to the process of blood clotting and platelet function.
The this compound sequence constitutes the six amino acids at the carboxyl-terminus of the γ-chain of fibrinogen. medchemexpress.commedchemexpress.compharmainfo.in Fibrinogen is a glycoprotein (B1211001) that circulates in the blood and plays a crucial role in hemostasis and thrombosis. nih.gov The specificity of this sequence to the fibrinogen molecule makes it a key player in its biological interactions. pharmainfo.in
The primary physiological function of the this compound sequence is its involvement in platelet adhesion. This process is mediated through its binding to the platelet integrin receptor αIIbβ3, also known as GPIIb/IIIa. medchemexpress.commedchemexpress.compharmainfo.innih.gov Integrin αIIbβ3 is highly expressed on the surface of platelets and is essential for platelet aggregation and thrombus formation. nih.govashpublications.org The binding of the this compound sequence of fibrinogen to this receptor is a critical step in the formation of a stable platelet plug at sites of vascular injury. pharmainfo.innih.gov This interaction, along with the recognition of the Arg-Gly-Asp (RGD) sequence also present in fibrinogen, facilitates the cross-linking of platelets by fibrinogen molecules. pharmainfo.innih.gov
Overview of this compound as a Research Tool and Bioactive Peptide
Beyond its native physiological role, the synthetic form of this compound has become a valuable tool in biomedical research. cymitquimica.com As a bioactive peptide, it is used to study the molecular details of platelet aggregation and to design novel therapeutic agents that can modulate this process. pharmainfo.in For instance, peptides containing the this compound sequence are actively investigated as potential platelet aggregation inhibitors. pharmainfo.in Furthermore, this peptide has been utilized in the field of biomaterials to enhance the adhesion and growth of smooth muscle cells on polymer surfaces. medchemexpress.commedchemexpress.com
Compound Information
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAFFVKJJYBBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404916 | |
| Record name | Lys-Gln-Ala-Gly-Asp-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-87-9 | |
| Record name | Lys-Gln-Ala-Gly-Asp-Val | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Lys Gln Ala Gly Asp Val and Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for chemically synthesizing peptides. fluorochem.co.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. fluorochem.co.uknih.gov This approach simplifies the purification process as excess reagents and by-products can be removed by simple washing and filtration. chempep.com
Resin Functionalization and Amino Acid Attachment Strategies
The success of SPPS is highly dependent on the choice of the solid support. fluorochem.co.uk Resins are typically polymeric beads, such as polystyrene cross-linked with divinylbenzene, that are functionalized with a linker. chempep.comacs.org This linker connects the first amino acid to the resin and determines the conditions for the final cleavage of the peptide. chempep.com
For the synthesis of a peptide with a C-terminal valine that results in a carboxylic acid upon cleavage, a Wang resin is a suitable choice. uci.eduresearchgate.net This resin has a p-alkoxybenzyl alcohol linker that allows for cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.net
The first amino acid, Fmoc-Val-OH, is attached to the Wang resin through an ester linkage. This is typically achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Alternatively, a 2-chlorotrityl chloride (2-CTC) resin can be used. uci.edupeptide.com This resin is highly acid-labile and allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive sequences. peptide.com The loading of the first amino acid onto the 2-CTC resin is generally performed by reacting the Fmoc-amino acid with the resin in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA). uci.edu
Below is a table summarizing common resins used in SPPS:
| Resin Type | Linker Type | Typical Cleavage Condition | C-Terminal Functionality | Suitability for Lys-Gln-Ala-Gly-Asp-Val |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid | High |
| 2-Chlorotrityl Chloride Resin | Chlorotrityl | 1-5% TFA in DCM | Carboxylic Acid / Protected Peptide | High |
| Rink Amide Resin | Fmoc-Rink Amide linker | 95% TFA | Amide | Low (unless a C-terminal amide is desired) |
| Merrifield Resin | Chloromethyl | HF | Carboxylic Acid | Moderate (Boc chemistry) |
Sequential Coupling Chemistry and Protecting Group Schemes (e.g., Fmoc/tBu, Allyl-based)
The most widely used protecting group strategy in modern SPPS is the Fmoc/tBu scheme . peptide.comcsic.es This is an orthogonal protection system, meaning the protecting groups for the α-amino group and the side chains are removed under different conditions. peptide.com
α-Amino Protection: The N-terminus of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the beginning of each coupling cycle by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). peptide.comcsic.es
Side-Chain Protection: The reactive side chains of the amino acids are protected with acid-labile groups, primarily based on the tert-butyl (tBu) group. peptide.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like TFA during the final cleavage step. csic.es
For the synthesis of this compound, the following protected amino acids would be used:
| Amino Acid | Side Chain Functional Group | Protecting Group | Rationale |
|---|---|---|---|
| Lysine (B10760008) (Lys) | ε-amino group | Boc (tert-butyloxycarbonyl) | Prevents acylation of the side-chain amine. |
| Glutamine (Gln) | Amide | Trt (Trityl) | Prevents dehydration and side reactions of the amide group. |
| Alanine (B10760859) (Ala) | Methyl | None | Side chain is non-reactive. |
| Glycine (Gly) | Hydrogen | None | Side chain is non-reactive. |
| Aspartic Acid (Asp) | β-carboxyl group | OtBu (tert-butyl ester) | Prevents side-chain coupling and aspartimide formation. nih.gov |
| Valine (Val) | Isopropyl | None | Side chain is non-reactive. |
The sequential coupling of these amino acids involves activating the carboxyl group of the incoming Fmoc-protected amino acid. Common activating agents include carbodiimides like DIC combined with an additive such as OxymaPure (ethyl cyano(hydroxyimino)acetate) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.net
A critical consideration for sequences containing Aspartic acid is the potential for aspartimide formation , a side reaction that can occur during the basic Fmoc-deprotection step, particularly in Asp-Gly or Asp-Ala sequences. nih.govpeptide.com This can lead to a mixture of α- and β-aspartyl peptides and racemization. nih.gov The use of the OtBu protecting group for the Asp side chain helps to minimize this side reaction. nih.gov Additionally, modifications to the deprotection conditions, such as the addition of HOBt to the piperidine solution, can further suppress aspartimide formation. peptide.com
Peptide Cleavage from Solid Support and Subsequent Purification
Once the peptide chain is fully assembled, the final step is to cleave it from the solid support and remove the side-chain protecting groups. In the Fmoc/tBu strategy, this is typically achieved in a single step using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA) . researchgate.net
Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated from the cleavage of the tBu-based protecting groups, preventing re-attachment to sensitive residues like tryptophan or methionine (though not present in this specific peptide). Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical cleavage cocktail might consist of TFA/TIS/water (95:2.5:2.5, v/v/v). researchgate.net
After cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, washed several times to remove the scavengers and cleaved protecting groups, and then dried. kbdna.com
The crude peptide is then purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . uci.edu This technique separates the target peptide from impurities based on hydrophobicity. uci.edu A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent such as TFA (0.1%). uci.edu The purity of the collected fractions is assessed by analytical HPLC and the identity of the peptide is confirmed by mass spectrometry. nih.govresearchgate.net
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis is the classical method where amino acids are coupled sequentially in a homogeneous reaction medium. youtube.com While largely superseded by SPPS for research purposes due to the laborious purification of intermediates, it remains a viable method for the large-scale synthesis of shorter peptides. nih.gov
In this approach, the N-terminus of one amino acid and the C-terminus of another are protected, and the unprotected ends are coupled using a coupling reagent. The protecting group is then removed from one end to allow for the next coupling reaction. Each intermediate dipeptide, tripeptide, etc., must be purified before the next amino acid is added, often by crystallization or chromatography. youtube.com
A more modern approach is repetitive solution-phase peptide synthesis , which aims to simplify the purification process by using excess activated amino acids to drive the reaction to completion and then isolating the product by precipitation and extraction. peptide.com
Recombinant Expression and Bio-enzymatic Routes for Peptide Synthesis
For the large-scale and potentially more cost-effective production of peptides, recombinant DNA technology offers a powerful alternative to chemical synthesis. nih.gov This involves expressing the peptide in a host organism, such as Escherichia coli. researchgate.net
Fusion Protein Design for this compound Integration
Direct expression of short peptides like this compound in E. coli is often challenging due to their small size, which can lead to rapid degradation by cellular proteases. researchgate.net To overcome this, the peptide is typically expressed as part of a larger fusion protein . chempep.comnih.gov
The design of the fusion protein involves genetically fusing the coding sequence of the target peptide to that of a larger, stable, and highly expressed carrier protein. researchgate.net Several carrier proteins have been successfully used for this purpose, including:
Thioredoxin (Trx): A small, highly soluble protein that can enhance the solubility of the fused peptide. researchgate.net
Small Ubiquitin-related Modifier (SUMO): This fusion partner is known to improve both expression levels and proper folding. A key advantage is the availability of specific SUMO proteases that can cleave the fusion protein precisely, leaving the native N-terminus of the target peptide. researchgate.net
N-terminal domain of the ribosomal protein L9 (NTL9): A small, highly soluble, and stable protein that has been shown to be an effective fusion partner for expressing small polypeptides. nih.gov
A linker sequence is often included between the carrier protein and the target peptide. This linker can provide spatial separation, ensuring that the carrier protein does not interfere with the properties of the peptide, and it can also incorporate a specific cleavage site for later removal of the fusion partner. nih.gov This cleavage can be achieved chemically, for example, using cyanogen (B1215507) bromide which cleaves after a methionine residue, or enzymatically, using proteases like Factor Xa or TEV protease which recognize specific amino acid sequences. chempep.comnih.gov
A potential fusion protein design for producing this compound could be:
[Carrier Protein] - [Linker with Cleavage Site] - [this compound]
For example:
[His6-SUMO] - [Gly-Gly-Ser] - [this compound]
In this design, the His6-tag allows for easy purification of the fusion protein by immobilized metal affinity chromatography (IMAC). Following purification, the SUMO protease can be used to cleave the fusion protein, releasing the target peptide.
Bio-enzymatic synthesis using isolated enzymes like proteases can also be employed. nih.gov Under specific conditions (e.g., in organic co-solvents), the equilibrium of the protease-catalyzed reaction can be shifted from hydrolysis to peptide bond formation. nih.gov This approach offers high specificity but can be limited by enzyme stability and the need for specific substrate recognition. nih.gov
Enzymatic Synthesis of Related Amino Acids and Peptides
The enzymatic approach to peptide synthesis presents a compelling alternative to traditional chemical methods, offering high stereoselectivity and mild reaction conditions, which circumvents the need for extensive side-chain protection and reduces the risk of racemization. nih.govnih.gov This section explores the enzymatic methodologies applicable to the synthesis of the hexapeptide this compound and its constituent amino acids and peptide fragments. The synthesis is typically performed by proteases, which, under specific conditions, can catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. nih.gov This process can be controlled either kinetically or thermodynamically. qyaobio.com
In kinetically controlled synthesis, an activated ester of an amino acid or peptide is used as the acyl donor. nih.gov The enzyme forms a reactive acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the acyl acceptor) to form the new peptide bond. nih.gov This method is generally faster and can lead to higher yields. researchgate.net In contrast, equilibrium-controlled synthesis involves the direct condensation of a carboxyl and an amino component, with the reaction equilibrium shifted towards synthesis, often by removing the product from the reaction medium, for instance, through precipitation. nih.gov
A variety of proteases, including serine proteases like α-chymotrypsin and cysteine proteases like papain, are employed in chemoenzymatic peptide synthesis. nih.gov The choice of enzyme is dictated by its substrate specificity. For instance, α-chymotrypsin preferentially cleaves peptide bonds adjacent to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan, but it can also be used to synthesize peptide bonds involving these amino acids. nih.govwikipedia.orgsigmaaldrich.com Papain exhibits broader specificity, recognizing basic amino acids, leucine, or glycine, making it a versatile tool for peptide synthesis. sigmaaldrich.comresearchgate.net Thermolysin, a metalloproteinase, is another valuable enzyme that catalyzes the formation of peptide bonds involving hydrophobic amino acids. wikipedia.orgoup.com
The synthesis of a hexapeptide such as this compound would likely proceed through a fragment condensation strategy, where smaller di- or tripeptide fragments are synthesized enzymatically and then ligated together. acsgcipr.org For example, the fragments Lys-Gln, Ala-Gly, and Asp-Val could be synthesized individually and then coupled.
The following table provides an overview of enzymes commonly used in peptide synthesis and their general specificities, which could be applied to the synthesis of fragments of this compound.
| Enzyme | Enzyme Class | Typical Acyl Donor Specificity (P1 position) | Potential Application for this compound Fragments |
|---|---|---|---|
| α-Chymotrypsin | Serine Protease | Aromatic amino acids (Phe, Tyr, Trp), large hydrophobic residues | Could be used if fragments are designed with appropriate C-terminal residues. |
| Papain | Cysteine Protease | Basic amino acids (Arg, Lys), Leu, Gly | Synthesis of fragments with C-terminal Lysine or Glycine (e.g., Ala-Gly). sigmaaldrich.comresearchgate.net |
| Thermolysin | Metalloproteinase | Hydrophobic amino acids (Leu, Ile, Val, Phe) | Synthesis of fragments with N-terminal hydrophobic residues (e.g., Asp-Val). wikipedia.orgoup.com |
Research has demonstrated the feasibility of synthesizing various dipeptides and oligopeptides using these enzymatic approaches. For instance, α-chymotrypsin has been successfully used to synthesize peptides in high yields under optimized conditions. nih.gov A study on the thermolysin-catalyzed synthesis of Cbz-Phe-Leu-NH2 achieved a yield of approximately 80% under optimal conditions. oup.com
The reaction conditions, including pH, temperature, and the presence of organic co-solvents, play a crucial role in maximizing the yield of the synthetic product while minimizing the competing hydrolysis reaction. nih.govnih.gov For example, conducting the synthesis in frozen aqueous solutions has been shown to increase the yield of α-chymotrypsin-catalyzed reactions to as high as 90%. nih.gov The use of organic solvents can also shift the equilibrium towards synthesis by reducing the water concentration. nih.gov
The following table summarizes representative research findings on the enzymatic synthesis of dipeptides, illustrating the conditions and yields that can be achieved.
| Dipeptide Fragment | Enzyme | Acyl Donor | Acyl Acceptor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ac-Lys-Gly-CN | Non-enzymatic (for comparison) | Ac-Lys-SH | Gly-CN | pH 7 | 96 | acs.org |
| Cbz-L-Ag-L-PheNH2 | Protease Nagarse | Cbz-DL-AgOMe | L-PheNH2 | - | - | nih.gov |
| Cbz-L-Phe-L-AgOEt | Chymotrypsin | - | DL-AgOEt | - | - | nih.gov |
| Cbz-Phe-Leu-NH2 | Thermolysin | Cbz-Phe-OH | Leu-NH2 | pH 7, 37°C, 5h | ~80 | oup.com |
While the direct enzymatic synthesis of the entire this compound sequence in a single step is challenging, the chemoenzymatic approach, combining the synthesis of peptide fragments with subsequent ligation, provides a powerful and green methodology for the production of such peptides. nih.govqyaobio.com Further research into enzyme engineering and the optimization of reaction conditions continues to expand the scope and efficiency of enzymatic peptide synthesis. nih.gov
Molecular Structure and Conformational Analysis of Lys Gln Ala Gly Asp Val
Primary Sequence Analysis and Conservation within Protein Motifs
The primary structure, the linear sequence of amino acids, is the fundamental determinant of a peptide's function and three-dimensional shape. The sequence Lys-Gln-Ala-Gly-Asp-Val, abbreviated as KQAGDV, possesses a unique arrangement of charged, polar, and nonpolar residues that dictates its biological activity.
The this compound sequence constitutes the six carboxyl-terminal amino acids of the human fibrinogen γ-chain. medchemexpress.com This region of fibrinogen, specifically the segment from residue 400 to 411, is critical for platelet aggregation and cell adhesion. The full sequence of this fragment is His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (HHLGGAKQAGDV). chemwhat.idchemwhat.pl The C-terminal KQAGDV portion is recognized by the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on platelets, mediating their binding to fibrinogen. This interaction is a key step in the formation of a blood clot. The location at the terminus of the protein chain provides the flexibility needed for it to fit into the receptor binding site.
| Fragment Name | Amino Acid Sequence | Position in Fibrinogen γ-Chain |
| Human Fibrinogen-γ fragment 400-411 | H-His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val-OH | 400-411 |
| C-Terminal Adhesion Motif | This compound (KQAGDV) | 406-411 |
The field of cell adhesion is dominated by the well-characterized Arg-Gly-Asp (RGD) motif. cellgs.com This tripeptide sequence is found in numerous extracellular matrix proteins, such as fibronectin and vitronectin, and is recognized by a wide range of integrins. selleckchem.com Like KQAGDV, the RGD sequence mediates cell attachment and signaling. abscience.com.tw
A comparative analysis highlights key similarities and differences. Both KQAGDV and RGD contain an aspartic acid (Asp) residue, which is crucial for binding to integrins, often through coordination with a divalent cation in the receptor's binding pocket. However, the preceding amino acids differ significantly, leading to specificity for different integrins. While RGD is a promiscuous ligand for many integrins, the KQAGDV sequence demonstrates a more specific interaction, primarily with the platelet integrin αIIbβ3. medchemexpress.com
Another related sequence is Ala-Gly-Asp-Val (AGDV). This peptide shares the Gly-Asp-Val portion with KQAGDV, suggesting a potential overlap in recognition or function. The conservative substitution of Alanine (B10760859) for Lysine (B10760008) and Glutamine removes the charged side chains, which would likely alter the binding affinity and specificity compared to the fibrinogen-derived peptide.
| Peptide Motif | Source Protein (Example) | Primary Integrin Receptor | Key Features |
| This compound (KQAGDV) | Fibrinogen γ-Chain | αIIbβ3 | C-terminal sequence, specific for platelet integrin. medchemexpress.com |
| Arg-Gly-Asp (RGD) | Fibronectin, Vitronectin | Multiple Integrins (e.g., αVβ3, α5β1) | Widely studied cell adhesion motif. cellgs.comselleckchem.com |
| Ala-Gly-Asp-Val (AGDV) | Synthetic/Related Sequences | Not specified | Shares Gly-Asp-Val segment with KQAGDV. |
| Leu-Asp-Val (LDV) | Fibronectin | α4β1 Integrin | Another fibronectin-derived cell-binding domain. acs.org |
Computational Modeling and Molecular Dynamics Simulations
Given the experimental challenges of characterizing the full conformational ensemble of a flexible peptide, computational methods are invaluable tools. Molecular dynamics (MD) simulations, in particular, provide a powerful approach to explore the structural dynamics of peptides like this compound at an atomic level. nih.gov
MD simulations model the movements of atoms over time by solving Newton's equations of motion. nih.gov A simulation of KQAGDV would typically involve placing the peptide in a simulated box of water molecules and calculating the forces between all atoms. nih.gov This allows researchers to:
Explore the Conformational Landscape: By running the simulation for nanoseconds to microseconds, a trajectory of the peptide's motion is generated, revealing the most populated (lowest energy) conformations. This can confirm predictions of beta-turns or other structures.
Analyze Solvent Interactions: Simulations explicitly model the interactions between the peptide's amino acid side chains and the surrounding water, providing insight into how residues like Lys, Gln, and Asp are solvated.
Simulate Receptor Binding: Advanced simulations can model the docking of the peptide into its integrin receptor. This can help identify the key atomic interactions, hydrogen bonds, and electrostatic forces that stabilize the bound complex, explaining the sequence's specificity.
These computational approaches serve as a "computational microscope," offering insights that guide further experimental work in understanding the structure-function relationship of this important cell-adhesion peptide. nih.gov
Predicting Peptide-Receptor Interactions and Binding-Site Remodeling
The primary receptor for this compound is the integrin αIIbβ3, a key receptor in platelet aggregation and cell adhesion. medchemexpress.com Predicting the interaction between this peptide and its receptor involves analyzing the physicochemical properties of its constituent amino acids and how they might complement the receptor's binding site.
The binding is thought to be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. The terminal residues, Lysine (Lys) and Valine (Val), along with the internal Aspartic Acid (Asp), are particularly crucial.
Electrostatic Interactions: The positively charged side chain of Lysine and the negatively charged side chain of Aspartic Acid are predicted to form key ionic bonds or salt bridges with oppositely charged residues within the αIIbβ3 binding pocket. These electrostatic forces are often critical for the initial recognition and docking of the peptide to the receptor.
Hydrogen Bonding: The side chain of Glutamine (Gln), with its amide group, can act as both a hydrogen bond donor and acceptor. khanacademy.org This allows for the formation of specific hydrogen bonds with the receptor, contributing to the stability and specificity of the binding.
Hydrophobic Interactions: The nonpolar, aliphatic side chains of Alanine (Ala) and Valine (Val) can engage in hydrophobic interactions with nonpolar pockets on the receptor surface. khanacademy.org These interactions help to sequester the nonpolar regions away from the aqueous environment, further stabilizing the peptide-receptor complex. quora.com
Glycine's Role: The Glycine (Gly) residue, with its single hydrogen atom as a side chain, provides significant conformational flexibility to the peptide backbone. khanacademy.org This flexibility can be crucial for allowing the peptide to adopt the optimal conformation required for fitting into the receptor's binding site, a process known as "induced fit."
The binding of this compound to its receptor is not a rigid "lock-and-key" mechanism but rather a dynamic process. The initial interaction likely triggers conformational changes in both the peptide and the receptor, leading to binding-site remodeling . This mutual adaptation optimizes the intermolecular interactions, resulting in a stable and high-affinity complex. The flexibility imparted by the Glycine residue is instrumental in facilitating this remodeling.
| Residue Name | 3-Letter Code | 1-Letter Code | Side Chain Property | Predicted Role in Receptor Interaction |
|---|---|---|---|---|
| Lysine | Lys | K | Basic (Positively Charged) | Electrostatic interaction (salt bridge) with negative receptor sites |
| Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bonding with receptor |
| Alanine | Ala | A | Nonpolar, Aliphatic | Hydrophobic interaction with nonpolar receptor pockets |
| Glycine | Gly | G | Nonpolar, Aliphatic (minimal) | Provides conformational flexibility for induced fit |
| Aspartic Acid | Asp | D | Acidic (Negatively Charged) | Electrostatic interaction (salt bridge) with positive receptor sites |
| Valine | Val | V | Nonpolar, Aliphatic | Hydrophobic interaction with nonpolar receptor pockets |
Structure-Activity Relationship (SAR) Studies through Alanine Scanning and Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding which residues in a peptide sequence are critical for its biological activity. These studies involve systematically modifying the peptide's structure and observing the effect on its function, such as receptor binding affinity.
Alanine Scanning: A powerful technique for SAR studies is alanine scanning. wikipedia.org In this method, each amino acid residue in the peptide is systematically replaced one at a time with Alanine. wikipedia.org Alanine is chosen because its small, chemically inert methyl side chain removes the specific functionality of the original residue (e.g., charge, polarity, size) without significantly altering the secondary structure of the peptide backbone. wikipedia.org By comparing the binding affinity of the alanine-substituted analogues to the original peptide, researchers can identify "hotspot" residues that are critical for the interaction.
For this compound, a hypothetical alanine scan would likely reveal the importance of the charged residues.
| Original Peptide | Analogue (Substitution) | Predicted Effect on Binding Affinity | Rationale |
|---|---|---|---|
| KQAGDV | AQAGDV | Significant Decrease | Loss of critical positive charge for electrostatic interaction. |
| KQAGDV | KAAGDV | Moderate Decrease | Loss of hydrogen bonding capability from the Gln side chain. |
| KQAGDV | KQAGDV | No Change | Original residue is already Alanine (control). |
| KQAGDV | KQAADV | Minor Decrease | Reduced backbone flexibility may slightly hinder optimal binding conformation. |
| KQAGDV | KQAGAV | Significant Decrease | Loss of critical negative charge for electrostatic interaction. |
| KQAGDV | KQAGDA | Minor to Moderate Decrease | Loss of hydrophobic side chain may reduce binding stability. |
SAR Studies with Analogues: Beyond alanine scanning, other analogues can be created to probe specific aspects of the peptide's function. For instance, substituting a key amino acid with another of a different class (e.g., charged to neutral, or L-amino acid to D-amino acid) can provide deeper insights.
| Peptide | Sequence | Key Structural Change | Predicted Change in Property |
|---|---|---|---|
| Original Peptide | This compound | Contains positively charged Lysine. | Standard binding affinity and pharmacokinetic profile. |
| Analogue | (β-Ala)-Gln-Ala-Gly-Asp-Val | Replacement of Lysine with neutral β-Alanine. | Reduced overall positive charge; likely decreased binding affinity due to loss of key electrostatic interaction; potentially altered biodistribution. nih.gov |
These SAR studies are fundamental to peptide-based drug design, allowing for the optimization of activity, selectivity, and pharmacokinetic properties by making precise chemical modifications to the lead compound.
Biological Roles and Mechanisms of Action of Lys Gln Ala Gly Asp Val
Integrin-Mediated Cell Adhesion Mechanisms
The primary mechanism through which Lys-Gln-Ala-Gly-Asp-Val exerts its biological effects is by serving as a ligand for integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions.
The this compound sequence is a well-established recognition motif for the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa). nih.gov This integrin is abundantly expressed on the surface of platelets and is crucial for hemostasis and thrombosis. nih.gov The interaction between the KQAGDV sequence of fibrinogen and αIIbβ3 is a key event in platelet aggregation. Fibrinogen acts as a molecular bridge, with its C-terminal γ-chains binding to αIIbβ3 on adjacent platelets, leading to the formation of a platelet plug. nih.gov
The specificity of this interaction is highlighted by the fact that peptides containing the KQAGDV sequence can inhibit fibrinogen binding to platelets. nih.gov The minimal sequence required for this recognition has been identified as Ala-Gly-Asp-Val (AGDV). Research has demonstrated that while the Arg-Gly-Asp (RGD) sequence is a common recognition site for many integrins, the KQAGDV sequence provides a distinct binding specificity for αIIbβ3. nih.gov In fact, the KQAGDV sequence is considered the primary binding site for fibrinogen on this integrin. nih.govresearchgate.net
| Peptide Sequence | Significance | Inhibitory Constant (Ki) for Fibrinogen Binding |
|---|---|---|
| Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val (LGGAKQAGDV) | Represents the native fibrinogen γ-chain C-terminal sequence. | 46.2 ± 8.2 μM nih.gov |
| Arg-Gly-Asp-Ser (RGDS) | A common integrin-binding motif found in various extracellular matrix proteins. | 15.6 ± 2.7 μM nih.gov |
The binding of ligands to integrins is a dynamic process that can induce conformational changes in the receptor, a phenomenon known as allosteric modulation. nih.gov Upon platelet activation, the αIIbβ3 integrin undergoes a conformational change from a low-affinity to a high-affinity state, enabling it to bind fibrinogen and other ligands. nih.gov The binding of the KQAGDV sequence to αIIbβ3 is a crucial part of this process.
Studies have shown that peptides containing the KQAGDV sequence can interact with the GPIIb-IIIa complex in a mutually exclusive manner with RGD-containing peptides, suggesting they may bind to the same or overlapping sites, or that the binding of one peptide induces a conformational change that prevents the binding of the other. nih.gov The interaction of the fibrinogen γ-chain C-terminus with αIIbβ3 is a key trigger for outside-in signaling, where ligand binding to the extracellular domain of the integrin initiates a cascade of intracellular signals. nih.gov This signaling is essential for subsequent platelet functions such as spreading, clot retraction, and stable thrombus formation. While the precise kinetic details of the KQAGDV-αIIbβ3 interaction are complex and subject to ongoing research, it is evident that this binding event is a critical modulator of integrin function and subsequent cellular responses.
Cellular Responses Elicited by this compound
The interaction of this compound with its integrin receptor triggers a variety of cellular responses, particularly in the context of the vasculature.
Beyond its role in platelet function, the KQAGDV sequence has been shown to be a potent adhesion ligand for vascular smooth muscle cells (SMCs). This interaction is also mediated through integrins on the SMC surface. The adhesion of SMCs to surfaces coated with this peptide is a critical factor in their growth and behavior within the blood vessel wall.
Research has demonstrated that the presence of the KQAGDV peptide can significantly improve the adhesion and subsequent growth of SMCs on polymeric surfaces. One study found that a concentration of 2 nM of a KQAGDV-containing polypeptide was effective in enhancing these cellular processes. This suggests that the KQAGDV sequence can be utilized in biomaterials to promote the integration and growth of smooth muscle tissue, which is relevant for tissue engineering applications.
| Parameter | Observation | Effective Concentration |
|---|---|---|
| Cell Adhesion | Improved on polymer surfaces | 2 nM |
| Cell Growth | Enhanced on polymer surfaces | 2 nM |
The interaction between platelets and neutrophils is a critical component of the inflammatory response and thrombosis. While platelets bind to neutrophils through various adhesion molecules, the role of the this compound sequence in directly mediating this interaction is not well-established.
Studies on leukocyte adhesion to fibrinogen have identified a different region within the fibrinogen γ-chain, specifically the Gly190-Val202 sequence, as the minimal recognition site for the leukocyte integrin CD11b/CD18 (also known as Mac-1 or αMβ2). nih.govresearchgate.net This interaction is crucial for the adhesion of neutrophils to fibrinogen. nih.govresearchgate.net The plasmic fragment of fibrinogen that interacts with CD11b/CD18 notably lacks the C-terminal γ-chain sequence containing KQAGDV. nih.gov This suggests that while the fibrinogen molecule as a whole is involved in bridging platelets and neutrophils, the KQAGDV sequence's primary role is in binding to the platelet integrin αIIbβ3, and it may not be the principal site for direct interaction with neutrophil integrins. nih.gov
The influence of the this compound peptide on more complex cellular processes such as proliferation, migration, and differentiation is an area of ongoing investigation. While studies have shown that this peptide promotes the "growth" of smooth muscle cells, the specific aspects of this growth, such as the rate of proliferation (cell division) and migration, have not been extensively detailed in the available research.
The migration of vascular smooth muscle cells is a complex process regulated by various factors, including interactions with the extracellular matrix through integrins. nih.gov Antagonists of certain integrins, such as αvβ3, have been shown to inhibit PDGF-directed migration of vascular smooth muscle cells. nih.govjohnshopkins.edu Given that KQAGDV is an integrin-binding motif, it is plausible that it could influence these processes, but direct experimental evidence specifically linking this peptide to the modulation of SMC proliferation, migration, and differentiation is limited. Further research is needed to elucidate the precise role of the this compound sequence in these fundamental cellular behaviors.
Activation of Downstream Signaling Pathways
The biological activities of the hexapeptide this compound are primarily initiated through its interaction with cell surface integrin receptors. This binding event triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling, which ultimately dictates the cellular response. Research has elucidated a key signaling axis involving Focal Adhesion Kinase (FAK) and Src kinase as central to the downstream effects of this peptide.
Upon binding of this compound to integrins, such as αIIbβ3 and αvβ3, a conformational change in the integrin receptor is induced. This change facilitates the recruitment and activation of FAK at the cytoplasmic tail of the integrin. FAK activation occurs through autophosphorylation, creating docking sites for other signaling proteins, most notably Src kinase.
The recruitment of Src to the activated FAK forms a dual-kinase complex that amplifies the downstream signaling cascade. FAK is positioned upstream of Src, meaning that the activation of FAK is a prerequisite for the subsequent activation of Src in this pathway. This FAK-Src complex then phosphorylates a variety of downstream substrates, leading to the modulation of cellular functions.
One of the critical downstream effectors of the FAK-Src pathway is the small GTPase, RhoA. Activation of RhoA is a key event that drives the reorganization of the actin cytoskeleton, leading to the formation of stress fibers. This cytoskeletal rearrangement is fundamental to processes such as cell adhesion, migration, and spreading.
In endothelial cells, the FAK-Src signaling cascade initiated by the fibrinogen γ-chain C-terminal fragment, which includes the this compound sequence, has been shown to lead to the tyrosine phosphorylation of VE-cadherin. This modification of a key component of adherens junctions contributes to an increase in microvascular permeability.
While the detailed FAK-Src pathway has been extensively studied in endothelial cells and platelets, similar integrin-mediated signaling mechanisms are known to operate in vascular smooth muscle cells. In this cell type, integrin engagement can activate the FAK-Src pathway, as well as the Akt and ERK pathways, which are crucial for regulating cell proliferation and migration.
Key Proteins in the this compound Signaling Pathway
| Protein | Protein Type | Key Function in the Pathway |
| Integrin (αIIbβ3, αvβ3) | Transmembrane Receptor | Binds to this compound, initiating the signaling cascade. |
| Focal Adhesion Kinase (FAK) | Non-receptor Tyrosine Kinase | Recruited to the integrin cytoplasmic tail and activated by autophosphorylation. Acts as a scaffold for Src kinase. |
| Src Kinase | Non-receptor Tyrosine Kinase | Binds to activated FAK and phosphorylates downstream targets, amplifying the signal. |
| RhoA | Small GTPase | Activated downstream of FAK-Src and mediates the reorganization of the actin cytoskeleton. |
| VE-cadherin | Adhesion Molecule | In endothelial cells, it is phosphorylated by the FAK-Src complex, leading to changes in cell-cell junctions. |
Summary of Research Findings on Downstream Signaling
| Finding | Cell Type | Implication |
| Activation of the FAK-Src signaling pathway upon peptide binding. | Endothelial cells, Platelets | Central mechanism for transducing the extracellular signal. |
| FAK acts upstream of Src activation. | Endothelial cells | Establishes the hierarchical organization of the signaling cascade. |
| RhoA-dependent formation of stress fibers. | General (inferred from multiple cell types) | Links the signaling pathway to changes in cell mechanics and motility. |
| Tyrosine phosphorylation of VE-cadherin. | Endothelial cells | Explains the mechanism of increased microvascular permeability. |
| Involvement of FAK-Src, Akt, and ERK pathways in integrin signaling. | Vascular Smooth Muscle Cells | Suggests a role for this compound in regulating smooth muscle cell proliferation and migration. |
Molecular Interactions and Functional Specificity of Lys Gln Ala Gly Asp Val
Characterization of Lys-Gln-Ala-Gly-Asp-Val Binding Partners beyond Integrins
While the primary and most well-characterized binding partners for the this compound sequence are integrins, particularly αIIbβ3 on platelets, research into non-integrin binding partners is limited. The fibrinogen γ-chain C-terminal domain, which contains the KQAGDV sequence, has been investigated for other interactions. For instance, the C-terminal domain of the fibrinogen gamma chain also interacts with integrin αvβ3; however, this interaction does not involve the HHLGGAKQAGDV dodecapeptide sequence, indicating that other regions of the domain are responsible for this binding. nih.govsigmaaldrich.com
Some studies have explored functions of fibrinogen C-terminal peptides that suggest interactions beyond classical cell surface receptors. At high concentrations (greater than 120 µM), certain synthetic peptides from the fibrinogen C-terminus have been observed to induce fibrinogen precipitation in the absence of thrombin, a process that is not receptor-mediated. nih.gov Furthermore, recent research has uncovered that cryptic peptides derived from the C-terminal regions of fibrinogen subunits, including the gamma chain, possess antimicrobial and antiviral properties. mdpi.com This suggests that these peptides may interact with components of microbial or viral surfaces, representing a form of non-integrin binding, although these are not interactions with endogenous cellular receptors.
It is important to note that while this compound is a potent adhesion ligand for smooth muscle cells, the existing literature predominantly attributes this interaction to integrins expressed on these cells. medchemexpress.com Direct evidence for the binding of the specific this compound sequence to a non-integrin cellular receptor has not been prominently identified in the reviewed literature.
Comparative Analysis of Adhesion Potency and Specificity
The adhesion of cells mediated by this compound is often compared to that of other well-known adhesive sequences to understand its relative potency and specificity.
The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in many extracellular matrix proteins, and it is recognized by a wide range of integrins. In contrast, the KQAGDV sequence, and more broadly the C-terminal dodecapeptide of the fibrinogen γ-chain (HHLGGAKQAGDV), exhibits a higher degree of specificity, primarily interacting with the platelet integrin αIIbβ3. nih.gov While RGD binds to at least eight different integrins, the fibrinogen γC peptide is selective for αIIbβ3. nih.gov
Studies comparing the binding of peptides containing these sequences to αIIbβ3 have revealed that they share a common, overlapping binding site. nih.gov The interaction of both peptides with the integrin is sufficient to mediate robust cell adhesion and the formation of well-developed cytoskeletal structures.
| Peptide | Binding Parameter | Value | Reference |
|---|---|---|---|
| γC-12 (contains AGDV) | Binding Affinity Constant (Kb) | (1.22 ± 0.61) × 1012 cm2/mol | nih.gov |
| Gibbs Free Energy of Binding (ΔG) | ~13 kcal/mol | ||
| cRGDFK (cyclic RGD) | Binding Affinity Constant (Kb) | (1.96 ± 0.65) × 1012 cm2/mol | nih.gov |
| Gibbs Free Energy of Binding (ΔG) | ~16 kcal/mol |
Design of this compound-Based Peptide Antagonists and Agonists
The specific interaction between the KQAGDV sequence and the integrin αIIbβ3 has made it a target for the design of peptide-based antagonists and agonists to modulate platelet aggregation.
The design of antagonists based on this sequence has been approached through the development of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. General strategies for designing peptidomimetics include modifying the peptide backbone, replacing side chains, and creating conformationally constrained analogs. upc.eduresearchgate.netresearchgate.net In the context of integrin antagonists, much of the focus has been on mimicking the RGD sequence. Interestingly, attempts to design drugs based on the related KGD sequence have ironically led to the development of RGD-like antagonists. nih.gov This highlights the challenges in creating antagonists that specifically mimic the binding mode of the KQAGDV sequence.
On the other hand, the agonistic properties of peptides containing the KQAGDV sequence have been exploited in the development of synthetic platelet substitutes. For example, liposomes coated with the dodecapeptide HHLGGAKQAGDV and encapsulating adenosine (B11128) diphosphate (B83284) (ADP) have been created. researchgate.net These "H12-(ADP)-liposomes" can selectively interact with activated platelets via GPIIb/IIIa (integrin αIIbβ3) and augment platelet aggregation by releasing ADP in an aggregation-dependent manner. researchgate.net This represents an agonistic approach, where the peptide sequence is used to target and enhance a biological process.
Further research into the structure-activity relationships of the KQAGDV peptide is necessary to rationally design more potent and specific antagonists and agonists. researchgate.net
Enzymatic Processing and Stability of Lys Gln Ala Gly Asp Val
Susceptibility to Proteolytic Cleavage
The stability of Lys-Gln-Ala-Gly-Asp-Val is largely dictated by its vulnerability to cleavage by various proteases. Proteolytic enzymes exhibit specificity, cleaving peptide bonds adjacent to particular amino acid residues. The primary sequence of KQAGDV presents several potential sites for enzymatic attack.
Endopeptidases:
Lys-C: This protease specifically cleaves peptide bonds at the C-terminal side of lysine (B10760008) residues. researchgate.net In the KQAGDV sequence, Lys-C would cleave the bond between the N-terminal Lysine (Lys¹) and the adjacent Glutamine (Gln²). This action would release the N-terminal lysine and the pentapeptide Gln-Ala-Gly-Asp-Val.
Asp-N Endopeptidase: This enzyme hydrolyzes peptide bonds on the N-terminal side of aspartic acid residues. nih.gov Therefore, in the KQAGDV peptide, Asp-N would cleave the bond between Glycine (Gly⁴) and Aspartic Acid (Asp⁵), yielding the fragments Lys-Gln-Ala-Gly and Asp-Val.
Pepsin: Pepsin is a less specific digestive protease that preferentially cleaves after hydrophobic and aromatic amino acids. While lacking aromatic residues, the KQAGDV sequence contains Valine (Val⁶) at the C-terminus and Alanine (B10760859) (Ala³) internally, which could serve as potential, albeit less efficient, cleavage sites under acidic conditions typical for pepsin activity.
Exopeptidases:
Aminopeptidases: These enzymes sequentially remove amino acids from the N-terminus of a peptide. This compound would be susceptible to degradation by aminopeptidases, which would first cleave off the N-terminal Lysine, followed by Glutamine, and so on, leading to the complete breakdown of the peptide.
In addition to enzymatic action, certain residues within the peptide are known to undergo spontaneous, non-enzymatic cleavage. Peptides containing glutamine and aspartic acid can be prone to degradation under physiological conditions. mdpi.comsigmaaldrich.com
| Enzyme/Process | Specificity | Predicted Cleavage Site in this compound | Resulting Fragments |
|---|---|---|---|
| Lys-C | C-terminus of Lysine (K) | Lys¹ ↓ Gln² | Lys and Gln-Ala-Gly-Asp-Val |
| Asp-N Endopeptidase | N-terminus of Aspartic Acid (D) | Gly⁴ ↓ Asp⁵ | Lys-Gln-Ala-Gly and Asp-Val |
| Aminopeptidases | Sequential cleavage from N-terminus | Lys¹ ↓ Gln²... | Stepwise release of single amino acids |
| Pepsin | Prefers hydrophobic/aromatic residues | Potential cleavage at internal hydrophobic sites (e.g., after Ala³) | Variable fragments |
Factors Influencing Peptide Stability in Biological Milieus
The stability of this compound in a biological environment is not solely dependent on enzymatic degradation but is also influenced by physicochemical factors that can alter its structure and reactivity. researchgate.net
pH: The pH of the surrounding medium has a profound effect on the peptide's stability. nih.govyoutube.com The KQAGDV sequence contains two ionizable side chains: the basic ε-amino group of Lysine and the acidic γ-carboxyl group of Aspartic Acid. Changes in pH alter the protonation state of these groups and the terminal amino and carboxyl groups, thereby affecting the peptide's net charge, solubility, and conformation. Extreme pH values can accelerate the hydrolysis of peptide bonds. youtube.com Furthermore, the Aspartic Acid residue is particularly susceptible to degradation through the formation of a cyclic succinimide (B58015) intermediate, a reaction that is pH-dependent and can lead to chain cleavage or isomerization to iso-aspartate. sigmaaldrich.com
Ionic Strength: The concentration of salts in the biological milieu can influence the peptide's stability. researchgate.net Ions can screen the electrostatic interactions between the charged Lysine and Aspartic Acid residues, potentially altering the peptide's conformation and its interaction with proteases or cell surface receptors. High ionic strength can also affect solubility and may promote aggregation. The interaction between oppositely charged residues, known as a salt bridge, can have a stabilizing or destabilizing effect on peptide structure depending on their location and the surrounding environment. nih.gov
| Factor | Effect on this compound | Underlying Mechanism |
|---|---|---|
| pH | Alters net charge, conformation, and susceptibility to hydrolysis. | Protonation/deprotonation of terminal groups and Lys/Asp side chains. Can catalyze hydrolysis and Asp-related degradation pathways. |
| Ionic Strength | Modulates electrostatic interactions, solubility, and aggregation. | Screening of charges on Lys and Asp residues, affecting intramolecular and intermolecular interactions. |
| Temperature | Increases degradation rates. | Provides activation energy for chemical degradation pathways (e.g., hydrolysis, deamidation) and enzymatic reactions. mdpi.com |
Advanced Research Applications and Bioengineering Strategies Utilizing Lys Gln Ala Gly Asp Val
Functionalization of Biomaterials for Enhanced Cellular Integration
A significant challenge in tissue engineering and medical implant technology is ensuring that synthetic materials integrate seamlessly with host tissues. The surface properties of a biomaterial dictate the initial cellular response, including adhesion, proliferation, and differentiation. Lys-Gln-Ala-Gly-Asp-Val has emerged as a key molecule for surface functionalization, transforming bio-inert materials into bioactive scaffolds that actively promote cellular integration.
Microbial polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters with promising applications for medical implants. nih.gov However, their inherent hydrophobicity can limit cellular attachment. To overcome this, researchers have developed an innovative coating strategy using a specially designed fusion protein, PhaR-KQAGDV. nih.gov
This fusion protein consists of two key components:
PHA Repressor Protein (PhaR): This protein possesses a strong, hydrophobic affinity for PHA granules, allowing it to serve as a stable anchor to the material's surface. nih.gov
This compound (KQAGDV): This peptide sequence acts as a specific ligand for integrins on the cell surface, promoting targeted cell adhesion. nih.gov
The PhaR-KQAGDV fusion protein is produced in recombinant E. coli and applied to PHA films through a convenient physical coating method. nih.gov Studies have demonstrated that this coating significantly improves the surface properties and cytocompatibility of various PHAs. The presence of the fusion protein was confirmed to enhance the hydrophilicity of the PHA surfaces, as measured by a decrease in the water contact angle. nih.gov
Confocal microscopy, scanning electron microscopy, and cell proliferation assays (such as CCK-8) have shown that the adhesion and growth of human vascular smooth muscle cells (HvSMCs) are substantially improved on the PhaR-KQAGDV coated surfaces compared to uncoated controls. nih.gov This approach provides a powerful method for enhancing the biocompatibility of PHAs for tissue engineering applications. nih.gov
Table 1: Effects of PhaR-KQAGDV Coating on Different PHA Biomaterials
| PHA Type | Key Findings | Reference |
|---|---|---|
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | PhaR fusion protein bound efficiently to the surface. Showed significantly improved adhesion and proliferation of HvSMCs. | nih.gov |
| Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3HB4HB) | Surface hydrophilicity was significantly improved after coating. Supported enhanced cell attachment and growth. | nih.gov |
Beyond PHAs, the this compound peptide is used more broadly to functionalize various polymer scaffolds in tissue engineering. The peptide is recognized as a potent adhesion ligand for smooth muscle cells (SMCs) and other cell types, including fibroblasts and endothelial cells. medchemexpress.comnih.gov Its mechanism of action is mediated through binding to integrin receptors, which are transmembrane proteins that link the extracellular matrix (ECM) to the cell's internal cytoskeleton. medchemexpress.comnih.gov
By tethering this compound to otherwise non-adhesive polymer backbones, researchers can create scaffolds that mimic the natural ECM. This modification encourages cells to attach, spread, and proliferate, which are critical steps in the formation of new tissue. Research has shown that incorporating the KQAGDV sequence can significantly improve smooth muscle cell adhesion and growth on polymer surfaces. medchemexpress.com This strategy is particularly valuable in the development of materials for vascular grafts and other cardiovascular tissue engineering applications.
Table 2: Applications of this compound in Tissue Engineering
| Application Area | Target Cells | Desired Outcome | Reference |
|---|---|---|---|
| Cardiovascular Tissue Engineering | Smooth Muscle Cells (SMCs), Endothelial Cells | Enhanced adhesion, proliferation, and formation of vascular tissue. | medchemexpress.comnih.gov |
This compound as a Model System for Peptide Chemistry and Biosurface Design
The well-defined structure and specific biological activity of this compound make it an excellent model system for research in peptide chemistry and the rational design of bioactive surfaces. Its known interaction with a specific integrin receptor allows scientists to use it as a benchmark for developing new peptide-based biomaterials. medchemexpress.com
In peptide chemistry, synthetic strategies can be developed and optimized using KQAGDV as a target sequence. Furthermore, its structure can be systematically modified—for instance, by substituting individual amino acids—to probe the structure-activity relationship. These studies help elucidate the precise chemical motifs required for optimal integrin binding and cellular response, providing fundamental insights that can guide the design of novel, more potent, or more stable peptide ligands.
In biosurface design, KQAGDV serves as a canonical example of a biological ligand that can be tethered to a material to confer a specific function. The success of KQAGDV-functionalized surfaces has provided a proof-of-concept for a modular approach to biomaterial design, where an inert structural scaffold is combined with a specific biological signaling molecule to elicit a desired cellular outcome.
Investigation of this compound in Antithrombotic Research
The origin of this compound from the fibrinogen γ-chain is central to its role in antithrombotic research. medchemexpress.com Fibrinogen is a key protein in the blood coagulation cascade. During the final step of platelet aggregation, fibrinogen binds to the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of activated platelets, forming bridges between them and leading to the formation of a thrombus (blood clot).
Because the KQAGDV sequence is part of the fibrinogen chain that interacts with this platelet integrin, synthetic KQAGDV peptides can act as competitive inhibitors. medchemexpress.com By binding to the αIIbβ3 receptor on platelets, the peptide can block fibrinogen from binding, thereby inhibiting platelet aggregation. A longer peptide containing this sequence, His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val, has been identified specifically as a fibrinogen binding inhibitor peptide. nih.gov This inhibitory action makes this compound and its derivatives subjects of interest for the development of novel antithrombotic agents to prevent or treat conditions such as heart attack and stroke.
Analytical and Characterization Methodologies for Lys Gln Ala Gly Asp Val Studies
High-Resolution Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of synthetic peptides like Lys-Gln-Ala-Gly-Asp-Val. It is primarily used to assess the purity of the peptide preparation and to confirm its identity against a reference standard.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this technique, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) is used to elute the peptide and any impurities. The peptide's retention time is a characteristic property under specific chromatographic conditions, which aids in its identification.
Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. Commercial preparations of this compound are typically supplied with a purity of ≥97% as determined by HPLC. sigmaaldrich.com This high level of purity is crucial for obtaining reliable and reproducible results in subsequent biological and biophysical assays.
Interactive Table: HPLC Purity Analysis of this compound
| Parameter | Typical Specification | Method | Purpose |
| Purity Level | ≥97% sigmaaldrich.com | Reverse-Phase HPLC | Quantifies the percentage of the desired peptide relative to impurities. |
| Identity | Consistent retention time with reference standard | Reverse-Phase HPLC | Confirms that the eluted peptide is this compound. |
| Column | C18 stationary phase | Reverse-Phase HPLC | Separates the peptide from more or less polar impurities. |
| Detection | UV Absorbance (e.g., 214 nm, 280 nm) | Reverse-Phase HPLC | Monitors the elution of the peptide and impurities from the column. |
Mass Spectrometry for Molecular Weight and Sequence Verification (e.g., MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and verify the amino acid sequence of this compound.
The theoretical molecular weight of this compound (C₂₅H₄₄N₈O₁₀) is 616.66 g/mol . sigmaaldrich.commedchemexpress.eu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently used for this analysis. In this method, the peptide is co-crystallized with a matrix material. A laser pulse vaporizes and ionizes the peptide, which is then accelerated in an electric field. The time it takes for the ion to reach the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. The consistency of the measured mass with the theoretical mass (616.66 Da) serves as a primary confirmation of the peptide's identity. medchemexpress.eu
For sequence verification, tandem mass spectrometry (MS/MS) is employed. libretexts.org A specific ion corresponding to the peptide is selected and fragmented through collision-induced dissociation (CID). libretexts.org This fragmentation typically occurs at the peptide bonds, generating a series of fragment ions (primarily b-ions and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. libretexts.org This de novo sequencing confirms that the arrangement of amino acids is indeed this compound. nih.govscripps.edu
Interactive Table: Mass Spectrometry Data for this compound
| Parameter | Theoretical Value | Observed Value | Method | Purpose |
| Molecular Formula | C₂₅H₄₄N₈O₁₀ | N/A | N/A | Chemical composition reference. |
| Molecular Weight | 616.66 g/mol sigmaaldrich.commedchemexpress.eu | Consistent with structure medchemexpress.eu | MALDI-TOF MS | Confirms the overall mass of the peptide. |
| Amino Acid Sequence | This compound | Confirmed by fragmentation pattern | Tandem MS (MS/MS) libretexts.org | Verifies the correct order of amino acids. |
Biophysical Methods for Interaction Kinetics and Affinity Determination
To understand the biological function of this compound, it is essential to quantify its binding to interaction partners like integrins. Several biophysical methods are employed for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics and affinity. nih.gov In a typical SPR experiment involving this compound, its binding partner (the ligand, e.g., the αIIbβ3 integrin) is immobilized on a sensor chip. A solution containing the peptide (the analyte) is then flowed over the surface. nih.gov Binding between the peptide and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a response signal. By analyzing the association phase (during peptide injection) and the dissociation phase (during buffer flow), key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to study peptide-protein interactions. In a competitive ELISA format, the target protein (e.g., integrin) is coated onto the wells of a microtiter plate. A known amount of a labeled ligand that also binds to the target is added along with varying concentrations of the this compound peptide. The peptide will compete with the labeled ligand for binding to the immobilized protein. A decrease in the signal from the labeled ligand indicates successful competition by the peptide. By generating a dose-response curve, the concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) can be calculated, providing a measure of its binding affinity.
Fluorescence-based assays offer a sensitive method for studying binding interactions. The this compound peptide can be chemically synthesized with a fluorescent label. The binding of this labeled peptide to its target protein can be monitored by changes in fluorescence properties. For example, fluorescence polarization (FP) can be used. In FP, a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. Upon binding to a much larger protein, the tumbling rate slows dramatically, leading to an increase in fluorescence polarization. This change can be used to construct a binding curve and determine the dissociation constant (KD).
Microscopy for Cellular Adhesion and Morphological Assessment (e.g., Confocal Microscopy)
Microscopy techniques are vital for visualizing the effects of this compound on cellular behavior, particularly its role in promoting cell adhesion. medchemexpress.com Confocal microscopy, with its ability to generate high-resolution, optically sectioned images of cells, is particularly well-suited for this purpose.
In these studies, surfaces can be coated with this compound, and cells (such as smooth muscle cells or fibroblasts) are seeded onto them. medchemexpress.com Confocal microscopy can then be used to assess various aspects of cell adhesion and morphology. For instance, fluorescently staining the actin cytoskeleton (using phalloidin (B8060827) conjugates) and the nucleus (using DAPI) allows for detailed visualization of cell spreading, shape, and the organization of focal adhesions. By comparing cells on peptide-coated surfaces to those on control surfaces, researchers can quantitatively assess how the peptide influences these morphological characteristics, providing direct evidence of its cell-adhesive function.
Spectroscopic Analysis for Structural Features
The structural characterization of the hexapeptide this compound relies on a combination of sophisticated spectroscopic methodologies. These techniques provide detailed insights into its primary, secondary, and tertiary structures, which are crucial for understanding its function. The primary methods employed for the structural elucidation of this peptide include mass spectrometry for sequence verification and molecular weight determination, nuclear magnetic resonance spectroscopy for atomic-level structural details, and circular dichroism to assess secondary structure elements.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for verifying the molecular weight and confirming the amino acid sequence of this compound. nih.gov High-resolution mass spectrometry provides a precise mass measurement of the intact peptide, which can be compared against its theoretical (calculated) mass.
The theoretical monoisotopic mass of the neutral peptide is calculated by summing the monoisotopic masses of the individual amino acid residues and adding the mass of a water molecule (present as H at the N-terminus and OH at the C-terminus).
Table 1: Monoisotopic Masses of Constituent Amino Acid Residues
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da) |
|---|---|---|---|
| Lysine (B10760008) | Lys | K | 128.09496 |
| Glutamine | Gln | Q | 128.05858 |
| Alanine (B10760859) | Ala | A | 71.03711 |
| Glycine | Gly | G | 57.02146 |
| Aspartic Acid | Asp | D | 115.02694 |
| Valine | Val | V | 99.06841 |
This table presents the monoisotopic masses for the residues of the amino acids that constitute the this compound peptide.
Based on the residue masses, the theoretical monoisotopic mass of the neutral peptide this compound ([C₂₆H₄₅N₉O₁₀]) is 659.3240 Da.
To confirm the sequence, tandem mass spectrometry (MS/MS) is employed. scispace.com In this technique, the protonated peptide ion ([M+H]⁺) is selected and fragmented, typically through collision-induced dissociation (CID). uci.edu This process preferentially breaks the peptide bonds, generating a series of fragment ions. The two main series of ions observed are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uci.edu Analyzing the mass differences between consecutive ions in a series allows for the deduction of the amino acid sequence. For instance, the mass difference between the b₂ and b₃ ions would correspond to the mass of the third amino acid residue, Alanine.
Table 2: Predicted m/z Values for b- and y-ions of this compound
| Fragment | Sequence | Calculated m/z ([M+H]⁺) | Fragment | Sequence | Calculated m/z ([M+H]⁺) |
|---|---|---|---|---|---|
| b₁ | K | 129.1023 | y₁ | V | 118.0863 |
| b₂ | KQ | 257.1609 | y₂ | DV | 233.1132 |
| b₃ | KQA | 328.1980 | y₃ | GDV | 290.1347 |
| b₄ | KQAG | 385.2195 | y₄ | AGDV | 361.1718 |
| b₅ | KQAGD | 500.2464 | y₅ | QAGDV | 489.2304 |
This table displays the theoretical mass-to-charge (m/z) ratios for the singly charged primary fragment ions (b- and y-series) expected from the tandem mass spectrometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain high-resolution information about the three-dimensional structure and dynamics of peptides in solution. nmims.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the chemical shifts of all protons within the peptide.
Each of the 20 common amino acids has a unique pattern of proton resonances, known as a spin system, which allows for its identification in the NMR spectra. nmims.edu 2D experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify protons that are coupled through chemical bonds, helping to trace out the full spin system for each amino acid residue. nih.gov Once the individual amino acids are identified, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify protons that are close in space (typically < 5 Å), which provides crucial distance restraints for calculating the peptide's three-dimensional structure. nih.gov
The chemical shifts of protons are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation. While specific values would be determined experimentally, typical chemical shift ranges for the protons of each amino acid residue in a random coil conformation are well-established.
Table 3: Typical ¹H NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in Peptides
| Amino Acid | HN | Hα | Hβ | Other Side-chain Protons |
|---|---|---|---|---|
| Lys (K) | ~8.0 | ~4.4 | ~1.7 | γ: ~1.5, δ: ~1.7, ε: ~3.0 |
| Gln (Q) | ~8.0 | ~4.5 | ~2.1 | γ: ~2.3, Side-chain NH₂: ~6.9, 7.6 |
| Ala (A) | ~8.0 | ~4.4 | ~1.4 | - |
| Gly (G) | ~8.0 | ~4.2, 3.8 | - | - |
| Asp (D) | ~8.0 | ~4.6 | ~2.5, 2.3 | - |
| Val (V) | ~8.0 | ~4.4 | ~2.0 | γ: ~1.0, 0.9 |
Note: Chemical shifts are referenced to DSS and can vary depending on solvent, pH, temperature, and local secondary structure. utexas.edu
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins in solution. units.it This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. units.it The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is characteristic of the peptide's secondary structure.
For a short, flexible hexapeptide like this compound, the conformation in an aqueous solution is often a "random coil," which is an ensemble of disordered structures. However, under specific conditions (e.g., in the presence of membrane-mimicking solvents or upon binding to a target), it could potentially adopt more ordered structures like α-helices or β-sheets. nih.gov
Table 4: Characteristic Far-UV CD Spectra Features for Peptide Secondary Structures
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | ~212 | ~198 |
This table summarizes the typical wavelengths for maximum and minimum ellipticity observed in the CD spectra corresponding to common secondary structural elements of peptides. units.it
The analysis of the CD spectrum of this compound would involve comparing its experimental spectrum to these reference spectra to estimate the percentage of each type of secondary structure present. For a short peptide, a spectrum showing a strong negative band around 198 nm would be indicative of a predominantly random coil conformation. units.it
Compound Reference Table
Future Research Directions and Translational Potential for Lys Gln Ala Gly Asp Val
Exploration of Lys-Gln-Ala-Gly-Asp-Val in Regenerative Medicine Beyond Vascular Applications
While the pro-adhesive properties of this compound have been primarily investigated in the context of vascular tissue engineering, its fundamental role in cell-matrix interactions suggests a much broader applicability in regenerative medicine. The ability to promote cell adhesion is a critical requirement for the repair and regeneration of numerous tissues.
Future investigations could focus on the following non-vascular applications:
Bone and Cartilage Regeneration: The adhesion of osteoblasts and chondrocytes to scaffold materials is a prerequisite for successful bone and cartilage tissue engineering. Self-assembling peptide hydrogels, for instance, are being explored as scaffolds for bone regeneration as they can mimic the extracellular matrix (ECM) and facilitate cell adhesion and migration. nih.gov Functionalizing these hydrogels with this compound could enhance the attachment, proliferation, and differentiation of bone and cartilage-forming cells.
Skin and Soft Tissue Repair: In skin regeneration, peptide-based hydrogels are gaining attention for their ability to support cell proliferation and wound healing. nih.govmdpi.com The incorporation of this compound into these hydrogels could improve the adhesion of dermal fibroblasts and keratinocytes, thereby accelerating wound closure and improving the quality of the regenerated tissue.
Nerve Regeneration: The regeneration of nervous tissue is a complex process that relies on providing a supportive scaffold for neuronal attachment and outgrowth. nih.gov Peptide hydrogels are being investigated for their potential to promote nerve repair. nih.gov The functionalization of these scaffolds with this compound could enhance the adhesion and guidance of neurons and glial cells, potentially leading to improved functional recovery after nerve injury.
The exploration of this compound in these diverse regenerative contexts will require a combination of in vitro cell culture studies and in vivo animal models to validate its efficacy and elucidate the underlying mechanisms of action.
Development of this compound Mimetic Peptides with Enhanced Bioactivity
Peptidomimetics are compounds that are structurally similar to a peptide and mimic its biological function but offer advantages such as increased stability, enhanced receptor affinity, and improved oral bioavailability. The development of mimetics for the well-known Arg-Gly-Asp (RGD) sequence has demonstrated the potential of this approach in creating potent inhibitors of platelet aggregation. cancer.gov
Future research into this compound mimetic peptides could focus on several key areas:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the contribution of each amino acid in the this compound sequence to its bioactivity is essential. This can be achieved by synthesizing a series of peptide analogs with single or multiple amino acid substitutions and evaluating their cell-adhesion properties.
Conformational Constraints: The introduction of cyclic structures or unnatural amino acids can constrain the peptide's conformation, potentially locking it into a bioactive state and increasing its affinity for the target integrin.
Non-Peptide Scaffolds: The core pharmacophoric elements of this compound can be incorporated into non-peptide scaffolds to create small molecule mimetics. This approach can lead to compounds with significantly improved pharmacokinetic properties. One study demonstrated that a conjugate of Lysine (B10760008) and Arginine could mimic the biological activity of the RGD peptide sequence, suggesting a promising avenue for creating mimetics of other adhesion peptides. researchgate.net
The development of this compound mimetics with enhanced bioactivity and stability could lead to more effective therapeutic agents for a wide range of regenerative medicine applications.
Table 1: Potential Strategies for Developing this compound Mimetic Peptides
| Strategy | Description | Potential Advantages |
| Alanine (B10760859) Scanning | Systematically replace each amino acid with alanine to identify key residues for bioactivity. | Provides insights into the structure-activity relationship. |
| Cyclization | Introduce cyclic constraints to lock the peptide into a bioactive conformation. | Increased receptor affinity and proteolytic stability. |
| D-Amino Acid Substitution | Replace L-amino acids with their D-isomers to increase resistance to enzymatic degradation. | Enhanced in vivo stability. |
| Non-Peptide Scaffolds | Incorporate key functional groups onto a non-peptide backbone. | Improved oral bioavailability and pharmacokinetic properties. |
Integration of this compound into Complex Biomaterial Systems for Controlled Cell Fate
The simple coating of biomaterials with adhesion peptides represents a first-generation approach. The future lies in the development of more sophisticated, "intelligent" biomaterials that can actively direct cell behavior in a controlled and predictable manner. The integration of this compound into such systems is a promising strategy to achieve this goal.
Key research directions include:
Stimuli-Responsive Hydrogels: Peptide-based hydrogels can be designed to respond to various stimuli such as pH, temperature, or enzymes. mdpi.com By incorporating this compound into these hydrogels, it may be possible to control the presentation of the adhesion motif in a temporal and spatial manner, thereby influencing cell adhesion, migration, and differentiation at specific stages of tissue regeneration.
Gradient Scaffolds: Creating gradients of immobilized this compound on a biomaterial surface can provide directional cues for cell migration, a process known as haptotaxis. This could be particularly useful in applications such as nerve guidance and the vascularization of engineered tissues.
Multi-functional Biomaterials: Combining this compound with other bioactive molecules, such as growth factors or morphogens, within the same biomaterial system can create a more complex and biomimetic microenvironment. This can allow for the simultaneous control of multiple cellular processes, leading to more effective tissue regeneration. For example, a dual-functionalized nanofiber peptide-based hydrogel incorporating mimetic peptides of vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF) has been shown to support neurovascular microenvironment construction. nih.gov
The successful integration of this compound into these advanced biomaterial systems will require a multidisciplinary approach, combining expertise in materials science, peptide chemistry, and cell biology.
Advanced Computational Studies for Rational Design of this compound Derivatives
Computational modeling and in silico design have become indispensable tools in modern drug discovery and biomaterials science. nih.govresearchgate.netmdpi.com These approaches can significantly accelerate the development of novel peptide-based therapeutics by providing insights into their structure-function relationships and predicting the effects of chemical modifications.
Future computational studies on this compound could involve:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the this compound peptide and its interaction with its target integrin receptor at an atomic level. researchgate.net This can help to identify the key amino acid residues and functional groups involved in binding and provide a basis for the rational design of more potent analogs.
Protein-Peptide Docking: Docking algorithms can be used to predict the binding mode of this compound and its derivatives to the α2bβ3 integrin. mdpi.com This can be used to screen virtual libraries of peptide analogs and prioritize candidates for experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, untested compounds.
In Silico Mutagenesis: Techniques such as alanine scanning can be performed computationally to predict the effect of single amino acid substitutions on the binding affinity and stability of the peptide-receptor complex. nih.gov
By leveraging these advanced computational tools, researchers can move beyond a trial-and-error approach and rationally design this compound derivatives with optimized properties for specific regenerative medicine applications.
Table 2: Computational Tools for the Rational Design of this compound Derivatives
| Computational Tool | Application | Potential Outcome |
| Molecular Dynamics (MD) Simulations | Elucidate the conformational dynamics and binding mechanism of the peptide. | Identification of key interactions for rational design. |
| Protein-Peptide Docking | Predict the binding pose and affinity of peptide derivatives to the target receptor. | Virtual screening of potential mimetic candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for the biological activity of peptide analogs. | Guidance for the design of new derivatives with enhanced potency. |
| In Silico Alanine Scanning | Assess the contribution of individual amino acids to the binding affinity. | Identification of critical residues for targeted modification. |
Q & A
Q. 1.1. What structural features of Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) underpin its role in integrin-mediated cell adhesion?
The hexapeptide KQAGDV contains a canonical integrin-binding motif (Asp-Val) critical for binding to α2bβ3 and gpIIb/IIIa integrins. The Lys (K) residue at the N-terminal enhances electrostatic interactions with integrin receptors, while the Gly (G) residue provides conformational flexibility for binding pocket accommodation . Structural validation via circular dichroism (CD) spectroscopy or NMR is recommended to confirm secondary structure in solution, as helical or extended conformations influence binding efficacy .
Q. 1.2. What standard assays are used to evaluate KQAGDV’s adhesion properties in vitro?
- Static adhesion assays : Immobilize KQAGDV on polystyrene plates (5–20 µg/mL in PBS, pH 7.4) and quantify adherent cells (e.g., platelets or smooth muscle cells) via colorimetric methods (e.g., crystal violet) .
- Flow cytometry : Use fluorescently labeled KQAGDV (e.g., FITC conjugation) to measure integrin receptor binding under shear stress conditions .
- Competitive inhibition : Pre-incubate cells with soluble KQAGDV to block integrin binding, followed by adhesion quantification to validate specificity .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictory data on KQAGDV’s adhesion efficacy across cell types?
Contradictions often arise from differences in integrin receptor expression (e.g., α2bβ3 vs. αvβ3) or assay conditions. To address this:
- Receptor profiling : Perform Western blotting or flow cytometry to quantify integrin subtypes in target cells .
- Buffer optimization : Test adhesion in varying Ca²⁺/Mg²⁺ concentrations, as divalent cations modulate integrin affinity .
- Cross-species validation : Human vs. murine integrins may exhibit divergent binding kinetics; use species-matched cells and peptides .
Q. 2.2. What experimental strategies optimize KQAGDV’s stability in physiological environments?
- Peptide modification : Incorporate D-amino acids or PEGylation at protease-sensitive sites (e.g., Ala-Gly bond) to enhance serum stability .
- Encapsulation : Use liposomes or polymeric nanoparticles to protect KQAGDV from enzymatic degradation while enabling controlled release .
- Stability assays : Monitor degradation via HPLC or LC-MS over 24–72 hours in serum-containing media at 37°C .
Q. 2.3. How can multi-omics approaches elucidate KQAGDV’s downstream signaling pathways?
- Transcriptomics : Perform RNA-seq on KQAGDV-treated cells to identify adhesion-related genes (e.g., ITGA2B, ITGB3) .
- Phosphoproteomics : Use TiO₂ enrichment and LC-MS/MS to map integrin-mediated phosphorylation events (e.g., FAK, Src kinases) .
- Bioinformatics integration : Overlay omics data with pathways like "Focal Adhesion" (KEGG:04510) using tools such as STRING or Cytoscape .
Q. 2.4. What controls are essential for validating KQAGDV-specific effects in adhesion assays?
- Negative controls : Use scrambled peptides (e.g., Val-Asp-Gly-Ala-Gln-Lys) or integrin-blocking antibodies (e.g., anti-α2bβ3) .
- Matrix controls : Compare adhesion to fibronectin or collagen to assess peptide specificity .
- Dose-response curves : Establish EC₅₀ values to differentiate saturable integrin binding from nonspecific interactions .
Methodological Best Practices
Q. 3.1. How should researchers handle batch-to-batch variability in synthetic KQAGDV?
Q. 3.2. What statistical methods are appropriate for analyzing adhesion assay data?
- Non-parametric tests : Use Mann-Whitney U or Kruskal-Wallis for non-normally distributed data (common in small-sample assays) .
- ANOVA with post-hoc correction : Compare multiple experimental groups (e.g., peptide concentrations) .
- Effect size reporting : Include Cohen’s d or Hedges’ g to quantify adhesion differences beyond p-values .
Data Reporting and Reproducibility
Q. 4.1. How should researchers address conflicting structural data in publications?
- Transparency : Disclose solvent conditions (e.g., aqueous vs. lipid-containing buffers) that alter peptide conformation .
- Supplementary Materials : Provide raw CD spectra or NMR data for independent validation .
- Meta-analysis : Compare findings with prior studies using tools like PRISMA to identify methodological discrepancies .
Q. 4.2. What metadata is critical for replicating KQAGDV-based experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
